molecular formula C16H23F3N2O3S B6923138 N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B6923138
M. Wt: 380.4 g/mol
InChI Key: VRCCOHBVKIDQRJ-UHFFFAOYSA-N
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Description

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a morpholine ring, a trifluoromethyl group, and a methanesulfonamide group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N2O3S/c1-15(2)12-24-10-9-21(15)8-7-20-25(22,23)11-13-5-3-4-6-14(13)16(17,18)19/h3-6,20H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCCOHBVKIDQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1CCNS(=O)(=O)CC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the morpholine derivative. The key steps include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide: shares similarities with other sulfonamide derivatives and morpholine-containing compounds.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups often exhibit enhanced stability and bioactivity.

Uniqueness

The unique combination of the morpholine ring, trifluoromethyl group, and sulfonamide group in this compound distinguishes it from other compounds. This combination imparts specific chemical and biological properties that make it valuable for various applications.

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